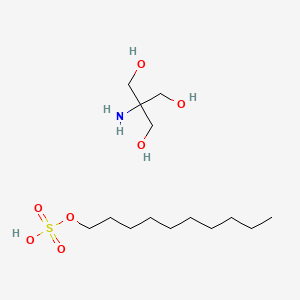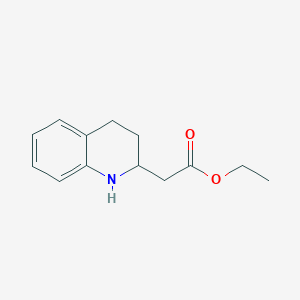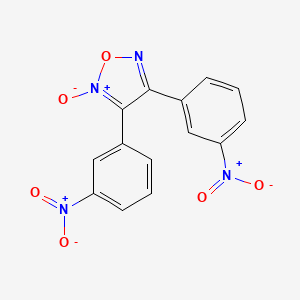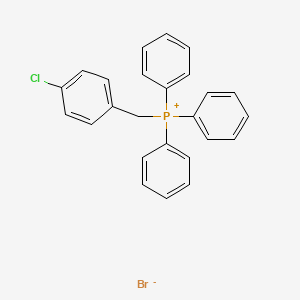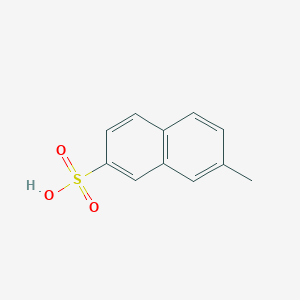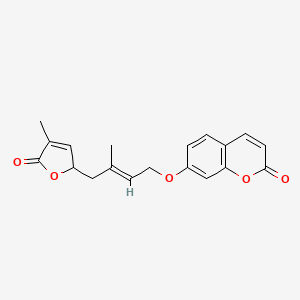
Coumarin deriv
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin deriv is a natural product found in Clausena anisata with data available.
Aplicaciones Científicas De Investigación
1. Pharmacological Diversity and Synthesis
Coumarin derivatives exhibit a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects. The diversity in their pharmacological effects is attributed to the variety of substituents that can be introduced into the coumarin core. Continuous efforts in synthesizing novel coumarin derivatives have led to the development of new synthetic methods and applications in diverse fields (Stefanachi et al., 2023).
2. Therapeutic Effects
Coumarin derivatives, both natural and synthetic, have therapeutic effects against various human diseases, including different types of cancer. They modulate signaling pathways impacting cellular processes, which have beneficial impacts on health. Molecular docking studies have been instrumental in evaluating and explaining the selective binding of these compounds to proteins involved in various cellular processes (Flores-Morales et al., 2023).
3. Management of Post-Prandial Hyperglycemia
In the context of diabetes mellitus, coumarin derivatives have shown potential in inhibiting α-glucosidase and α-amylase, thereby managing postprandial hyperglycemia. Novel coumarin derivatives have been identified as potential dual inhibitors of these enzymes, indicating their potential in drug discovery for effective diabetes management (Patil et al., 2022).
4. Fluorescent Chemosensors
Coumarin-based small-molecule fluorescent chemosensors have been developed due to their excellent biocompatibility, strong fluorescence emission, and structural flexibility. These chemosensors find applications in molecular recognition, molecular imaging, and various other scientific fields (Cao et al., 2019).
5. Eco-Friendly Pesticides and Weed Control
Coumarin derivatives have applications in agriculture as eco-friendly pesticides and weed control agents. They exhibit biological and allelopathic potential against a broad range of organisms and demonstrate insecticidal potential across various stages of insect development (Hussain et al., 2018).
6. Versatile Scaffold in Medicinal Chemistry
Coumarins serve as a privileged scaffold in medicinal chemistry due to their physicochemical features. They are easily transformed into functionalized derivatives, addressing many pharmacological targets selectively. Their applications extend to neurodegenerative diseases like Alzheimer’s and Parkinson’s (Stefanachi et al., 2018).
7. Anticancer Properties
Coumarin derivatives have shown significant anticancer potential with diverse cellular pathway regulation capabilities. They are being explored for selective anticancer activity, indicating their role in cancer treatment (Thakur et al., 2015).
8. Anticoagulant Activity
Certain coumarin derivatives, isolated from plants like Ainsliaea fragrans, exhibit potent anticoagulant activity. These compounds are being evaluated for their safety and efficacy, indicating potential as anticoagulant agents (Lei et al., 2015).
Propiedades
Número CAS |
51559-33-2 |
|---|---|
Fórmula molecular |
C19H18O5 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
7-[(E)-3-methyl-4-(4-methyl-5-oxo-2H-furan-2-yl)but-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C19H18O5/c1-12(9-16-10-13(2)19(21)23-16)7-8-22-15-5-3-14-4-6-18(20)24-17(14)11-15/h3-7,10-11,16H,8-9H2,1-2H3/b12-7+ |
Clave InChI |
CFNMUZCFSDMZPQ-KPKJPENVSA-N |
SMILES isomérico |
CC1=CC(OC1=O)C/C(=C/COC2=CC3=C(C=C2)C=CC(=O)O3)/C |
SMILES |
CC1=CC(OC1=O)CC(=CCOC2=CC3=C(C=C2)C=CC(=O)O3)C |
SMILES canónico |
CC1=CC(OC1=O)CC(=CCOC2=CC3=C(C=C2)C=CC(=O)O3)C |
Otros números CAS |
51559-33-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



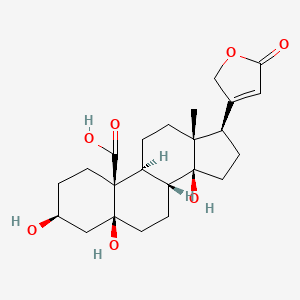

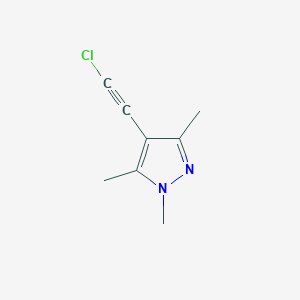
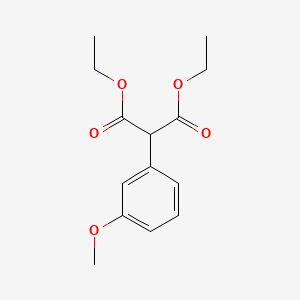
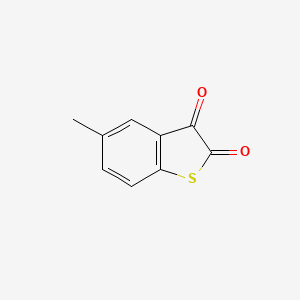
![[5-Cyano-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1656138.png)

